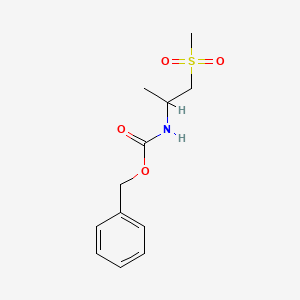

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester

Description

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a benzyl ester group and a nitrogen-bound 2-methanesulfonyl-1-methylethyl substituent. Carbamates are widely used in medicinal chemistry as prodrugs, enzyme inhibitors, or protecting groups due to their hydrolytic stability and tunable pharmacokinetics .

Properties

Molecular Formula |

C12H17NO4S |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

benzyl N-(1-methylsulfonylpropan-2-yl)carbamate |

InChI |

InChI=1S/C12H17NO4S/c1-10(9-18(2,15)16)13-12(14)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |

InChI Key |

VKGQMWVCEBJCSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate (2-Methanesulfonyl-1-methyl-ethyl)-amine. This intermediate is then reacted with benzyl chloroformate under basic conditions to form the desired ester. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The benzyl ester group can be hydrolyzed in vivo to release the active carbamate, which can then exert its effects on target molecules.

Comparison with Similar Compounds

Research Findings and Trends

Substituent-Driven Stability :

- Mesyl and aryl sulfonyl groups increase hydrolytic stability compared to alkyl or benzyl carbamates due to electron withdrawal .

- Bromoalkyl derivatives () are more reactive in substitution reactions but less stable under physiological conditions .

Receptor Interactions :

- Sulfonyl groups enhance binding to serine proteases (e.g., asparagine, serine residues) via hydrogen bonding and dipole interactions .

- Cyclic amine substituents () improve blood-brain barrier penetration, relevant for CNS-targeted drugs .

Synthetic Flexibility :

- Silanyloxy-protected carbamates () demonstrate the utility of temporary protecting groups in multi-step syntheses .

Biological Activity

(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews existing literature to summarize the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is classified as a carbamate ester, which is known for its diverse biological activities. Carbamate derivatives often exhibit neuroactive properties and can act as inhibitors of various enzymes.

Enzyme Inhibition

Carbamate esters like this compound are known to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Anticancer Activity

Recent studies have indicated that certain carbamate derivatives possess anticancer properties. For instance, compounds similar in structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Acetylcholinesterase Inhibition : A study demonstrated that carbamate esters could significantly inhibit AChE activity, leading to enhanced cholinergic transmission in animal models. The study highlighted the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Properties : Research on related carbamate derivatives revealed their ability to induce apoptosis in breast cancer cells (MDA-MB-231). The compounds were shown to arrest the cell cycle at the G2/M phase, indicating a potential mechanism for their anticancer effects .

- Microtubule Dynamics : Another investigation found that certain carbamate analogs could destabilize microtubules, which is crucial for cancer cell division. This effect was quantified by measuring the percentage inhibition of microtubule assembly in vitro .

Q & A

Q. How are contradictory solubility data resolved across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.